SGC3027N -

SGC3027N

Catalog Number: EVT-1535552
CAS Number:
Molecular Formula: C44H51ClN6O6S
Molecular Weight: 827.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGC3027N is a negative control for SGC3027 (GLXC-12451).
Source

SGC3027N was developed by the Structural Genomics Consortium, an organization focused on drug discovery and development. The compound is synthesized through specific chemical processes that enhance its biological activity and efficacy against targeted diseases.

Classification

SGC3027N falls under the category of small molecule inhibitors, which are compounds designed to interfere with specific biological processes. This classification is crucial for its application in drug development, particularly in targeting proteins associated with various diseases.

Synthesis Analysis

Methods

The synthesis of SGC3027N involves several steps, typically starting from commercially available precursors. The methods used can vary, but they generally include:

  1. Reagents: Selected reagents are used to facilitate chemical reactions.
  2. Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for yield and purity.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products.

Technical Details

The synthesis may involve:

  • Stepwise synthesis: Building the molecular structure incrementally.
  • Coupling reactions: Joining different molecular fragments.
  • Functional group modifications: Altering specific parts of the molecule to enhance activity.
Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C_xH_yN_z (exact values depend on the specific structure).
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Computational modeling can provide insights into its spatial configuration, essential for understanding its interactions with biological targets.
Chemical Reactions Analysis

Reactions

SGC3027N participates in various chemical reactions that are relevant to its function as an inhibitor. Key reactions include:

  1. Binding Reactions: Interactions with target proteins, which can be characterized using techniques like surface plasmon resonance or isothermal titration calorimetry.
  2. Metabolic Reactions: Understanding how the compound is metabolized within biological systems is crucial for assessing its pharmacokinetics.

Technical Details

  • Kinetics: Rate of reaction with target proteins can be quantified to determine efficacy.
  • Mechanistic Studies: Investigating how structural features influence reactivity and selectivity.
Mechanism of Action

Process

The mechanism of action for SGC3027N involves its binding to specific protein targets, inhibiting their function. This inhibition can lead to downstream effects that may alter cellular pathways associated with disease processes.

Data

  • Target Identification: Experimental methods such as affinity purification or mass spectrometry can identify binding partners.
  • Biological Assays: Functional assays help elucidate the impact of SGC3027N on cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in various solvents (e.g., DMSO, ethanol) is crucial for formulation in biological assays.

Chemical Properties

  • Stability: Stability under different pH and temperature conditions should be assessed.
  • Reactivity: Potential reactivity with other compounds or biological molecules needs evaluation to predict interactions.

Relevant Data or Analyses

  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy provide insight into molecular structure and purity.
  • Thermal Analysis: Differential scanning calorimetry can assess thermal stability.
Applications

Scientific Uses

SGC3027N has potential applications in:

  • Drug Development: As a lead compound for developing therapeutics targeting specific diseases.
  • Biochemical Research: Investigating cellular pathways and protein functions through inhibition studies.
  • Clinical Trials: If proven effective in preclinical studies, it may progress to clinical trials for evaluating safety and efficacy in humans.
Introduction to SGC3027N in Epigenetic Research

SGC3027N represents a critical tool compound in contemporary epigenetic research, specifically designed to support mechanistic studies targeting protein arginine methyltransferase 7 (PRMT7). As the sole type III PRMT enzyme capable exclusively of monomethylarginine (MMA) generation, PRMT7 regulates diverse cellular processes including stress response, DNA repair, and immune modulation [2] [8]. The development of SGC3027N as a negative control counterpart to the potent PRMT7 inhibitor SGC3027 enables rigorous validation of PRMT7-specific phenotypes in experimental systems. This chemical probe system has significantly advanced our understanding of arginine methylation's biological significance while establishing new standards for selectivity validation in epigenetic drug discovery [6] [10].

Chemical Identity and Structural Classification of SGC3027N

SGC3027N (Molecular Weight: 595.159 g/mol; Molecular Formula: C~30~H~35~ClN~6~O~3~S) is characterized as a white to beige crystalline powder with high purity (>98% by HPLC) [1] [10]. Its structural complexity features a chlorinated biphenylmethylamine moiety linked to a modified adenosine scaffold through a thiobutyl chain, creating a stereochemically defined molecule with multiple chiral centers. The compound exhibits limited aqueous solubility but dissolves effectively in dimethyl sulfoxide (DMSO) at concentrations up to 2 mg/mL, forming clear solutions suitable for cellular assays [1].

Table 1: Physicochemical Profile of SGC3027N

PropertySpecification
Systematic Name5′-S-[4-[N-3-(2,4,5-trimethyl-3,6-dioxo-cyclohexa-1,4-dienyl)-3-methylbutyryl-N-(4′-chloro-biphenyl-3-ylmethyl]amino]butyl]-2′,3′-O-(1-methylethylidene)-5′-thioadenosine
Molecular FormulaC~30~H~35~ClN~6~O~3~S
Molecular Weight595.159 g/mol
Purity≥98% (HPLC)
AppearanceWhite to beige powder
SolubilityDMSO: 2 mg/mL, clear solution
Storage Conditions2-8°C (solid); -80°C (solutions)
SMILES StringClC(C=C1)=CC=C1C2=CC(CN(C(CC(C)(C)C(C(C(C)=C3C)=O)=C(C)C3=O)=O)CCCCSC[C@H]4OC@@H[C@H]7[C@@H]4OC(C)(C)O7)=CC=C2

Structural comparisons with its active counterpart SGC3027 reveal that SGC3027N contains strategic modifications that disrupt optimal binding to PRMT7's catalytic pocket. While both compounds share the adenosine-mimetic core that competes with S-adenosylmethionine (SAM), SGC3027N features altered stereochemistry and substituent positioning that prevent key interactions with the hydrophobic pocket formed by Trp282, Phe146, and Tyr48 residues in PRMT7's active site [2]. These deliberate structural perturbations underlie its utility as a pharmacological control by diminishing target engagement while maintaining physicochemical similarity.

Biological Role as a Negative Control Compound in Methyltransferase Studies

SGC3027N serves as an essential methodological control in methyltransferase research, specifically engineered to exhibit markedly reduced potency (IC~50~ = 14 ± 2 µM) against PRMT7 compared to its active analog SGC3027 (IC~50~ < 2.5 nM) [2] [10]. This 5,600-fold difference in inhibitory activity establishes SGC3027N as a stringent negative control for distinguishing target-specific effects from off-target phenomena in PRMT7 studies. The compound's validation spans multiple experimental contexts:

  • Selectivity Benchmarking: In comprehensive selectivity panels evaluating 35 methyltransferases, SGC3027N demonstrated minimal off-target activity compared to the potent PRMT7 inhibition by SGC3027, confirming its utility for establishing pharmacological specificity [2].

  • Cellular Mechanism Validation: When applied to cellular models including C2C12 myoblasts and HCT116 colon carcinoma cells, SGC3027N (at concentrations up to 10 µM) failed to reduce HSP70 monomethylation at R469—a established PRMT7 substrate site—unlike its active counterpart which suppressed methylation with an IC~50~ of 1.3 µM [9]. This differential response enables researchers to distinguish PRMT7-specific methylation events from nonspecific cellular responses.

  • Structural Confirmation Studies: Surface plasmon resonance (SPR) analyses confirmed significantly weaker binding kinetics for SGC3027N (K~D~ > 10 µM) compared to SGC3027 (K~D~ = 6.4 ± 1.2 nM) [2]. The absence of THW loop distortion observed in crystallographic studies with SGC3027 further validates its mechanism as an inactive structural analog.

Table 2: Functional Comparison of SGC3027N and SGC3027

ParameterSGC3027NSGC3027
PRMT7 Inhibition (IC₅₀)14 ± 2 µM< 2.5 nM
Cellular ActivityNo inhibition at 10 µMIC₅₀ = 1.3 µM (HSP70 methylation)
Binding Affinity (K~D~)> 10 µM6.4 ± 1.2 nM
MechanismNo THW loop distortionDisplaces THW loop residues His313/Trp314
SelectivityNo activity against 35 methyltransferases tested>30-fold selective against PRMT family

This rigorous control function extends beyond basic target validation studies into complex phenotypic screening. For instance, in B16.F10 melanoma models investigating anti-tumor immunity, SGC3027N administration failed to replicate the enhanced immune cell infiltration and endogenous retroviral element expression observed with SGC3027 treatment, confirming these phenotypes as PRMT7-dependent effects [4].

Significance in PRMT7 Inhibition Research and Epigenetic Modulation

SGC3027N has proven indispensable in elucidating PRMT7's multifaceted biological functions through rigorous target validation across diverse experimental contexts. Its application has revealed several fundamental aspects of PRMT7 biology and supported therapeutic exploration:

  • Stress Response Regulation: Through controlled studies pairing SGC3027 with SGC3027N, researchers established that PRMT7 specifically monomethylates HSP70 family proteins at R469 in an ATP-bound conformation-dependent manner [2]. This methylation event functions as a regulatory switch in cellular proteostasis, with SGC3027N-treated cells maintaining thermotolerance while SGC3027-treated cells showed significantly reduced survival under proteotoxic stress conditions including heat shock and proteasome inhibition [2] [8].

  • Immunomodulatory Functions: In melanoma immunotherapy research, CRISPR/Cas9-mediated PRMT7 knockout enhanced response to anti-CTLA4/anti-PD-1 combination therapy. The critical validation that SGC3027N treatment failed to replicate this effect confirmed PRMT7's role as an epigenetic immune checkpoint regulating endogenous retroviral element (ERV) expression via DNMT modulation [4]. Specifically, only active PRMT7 inhibition reduced repressive H4R3me2s marks at RIG-I and MDA5 promoters, triggering viral mimicry responses.

  • Radiotherapy Sensitization: Recent studies in non-small cell lung carcinoma demonstrated that PRMT7 inhibition radiosensitizes tumor cells through ATM kinase activation. The observation that SGC3027N failed to enhance radiation response provided essential confirmation that this effect specifically requires PRMT7 inhibition rather than representing off-target pharmacology [7]. This distinction has significant therapeutic implications for combination therapy development.

  • Neurodevelopmental Insights: Genetic studies identified PRMT7 as a schizophrenia risk gene at 16q22.1. Using SGC3027N as a negative control, researchers confirmed that pharmacological PRMT7 inhibition (but not SGC3027N treatment) reduced neural progenitor cell proliferation and enhanced neuronal differentiation in both 2D cultures and 3D cerebral organoids through H4R3me2s-mediated regulation of CDKN2A and SYP expression [5].

Table 3: Research Applications Validated Using SGC3027N

Research ContextKey PRMT7-Dependent PhenotypeValidation Using SGC3027N
Cellular Stress ResponseImpaired thermotolerance & proteostasis maintenanceNo effect on HSP70 methylation or stress tolerance
Cancer ImmunotherapyIncreased ERV expression & immune cell infiltrationNo change in ERVs or tumor immune microenvironment
Radiotherapy SensitizationATM activation & enhanced radiation responseNo radiosensitization observed
Neural DifferentiationReduced NPC proliferation & enhanced differentiationNo effect on neural progenitor dynamics

The compound's significance extends to methodological advancements in chemical biology. As emphasized in quantitative PRMT activity methodologies, "the careful selection of negative control compounds such as SGC3027N is essential for distinguishing target-specific methylation events from assay artifacts or off-target effects" [6]. This principle has been broadly adopted across epigenetic probe development, establishing new standards for pharmacological validation in chemical biology.

Properties

Product Name

SGC3027N

IUPAC Name

N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

Molecular Formula

C44H51ClN6O6S

Molecular Weight

827.44

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI Key

FJBPSCVGHZASPG-LJVHFRCJSA-N

SMILES

CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O

Solubility

Soluble in DMSO

Synonyms

SGC-3027N; SGC 3027N; SGC3027N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.